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Compound of Interest

Compound Name:
3-(3-Chlorophenyl)-2,2-

dimethylpropanoic acid

CAS No.: 1225505-29-2

Cat. No.: B1428391 Get Quote

Part 1: Executive Technical Summary
3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid is a specialized medicinal chemistry building

block designed to address two common failure modes in drug discovery: metabolic instability

and entropic penalties in ligand-protein binding.

Unlike simple phenylpropanoic acids, this molecule incorporates a gem-dimethyl group at the

-position relative to the carboxylate. This structural modification exploits the Thorpe-Ingold
Effect (Gem-Dimethyl Effect), forcing the side chains into a gauche conformation that often
mimics the bioactive state of a ligand. Furthermore, the quaternary carbon center blocks

-oxidation and inhibits hydrolytic cleavage by esterases when derivatized, significantly
extending the half-life (

) of downstream drug candidates.
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Feature
Medicinal Chemistry
Function

Mechanism of Action

Gem-Dimethyl Group Conformational Locking

Restricts rotatable bonds;

reduces entropic cost of

binding (

).

Quaternary

-Carbon
Metabolic Blockade

Sterically hinders cytochrome

P450 and esterase access to

the

-proton site.

3-Chloro Substitution Lipophilic Tuning

Increases

and fills hydrophobic pockets;

bioisostere for methyl/phenyl

groups.

Carboxylic Acid Tail Synthetic Handle

Ready for amide coupling

(HATU/EDC) to generate

peptidomimetics or GPCR

ligands.

Part 2: Chemical Architecture & Mechanism
The Thorpe-Ingold Effect in Drug Design
The strategic value of CAS 1225505-29-2 lies in its ability to pre-organize a molecule. In a

standard linear chain, the molecule adopts a "zig-zag" anti-conformation to minimize steric

strain. However, the introduction of the bulky gem-dimethyl group at the C2 position creates

steric repulsion that forces the phenyl ring and the carboxyl group closer together (gauche

interaction).

This pre-organization mimics the "bound" state required by many receptors (e.g., GPCRs,

Kinases), meaning the drug loses less entropy upon binding, theoretically increasing potency

by up to 10-fold compared to the des-methyl analog.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1428391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unsubstituted Analog
(High Entropy / Flexible) Bioactive Conformation

(Pre-organized)

 High Entropic Cost

CAS 1225505-29-2
(Gem-Dimethyl)

 Low Entropic Cost
(Thorpe-Ingold)

Metabolic Oxidation
(Blocked)

 Steric Shielding

Click to download full resolution via product page

Figure 1: Mechanistic impact of the gem-dimethyl group on binding entropy and metabolic

stability.

Part 3: Validated Synthesis Protocol
As this is a specialized intermediate, commercial batches can be expensive. The following

protocol describes a robust, scalable synthesis via Enolate Alkylation, optimized for high purity

without requiring chromatography for the final step.

Reaction Scheme
Precursors: Methyl Isobutyrate + 3-Chlorobenzyl Bromide Reagents: LDA (Lithium

Diisopropylamide), THF, KOH Yield Target: >85%[1]
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Figure 2: Two-step synthesis route via enolate alkylation.

Step-by-Step Methodology
Step 1: Generation of the Quaternary Center (Alkylation)

Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Argon atmosphere.

Enolate Formation: Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool to

-78°C. Dropwise add n-BuLi (1.1 eq) to generate LDA in situ. Stir for 30 mins.

Substrate Addition: Add Methyl Isobutyrate (1.0 eq) dropwise over 20 mins. The solution

should remain clear/pale yellow. Stir for 45 mins at -78°C to ensure complete enolization.

Alkylation: Dissolve 3-Chlorobenzyl bromide (1.05 eq) in minimal THF and add dropwise.
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Warming: Allow the reaction to warm to room temperature (RT) naturally over 3 hours.

Quench: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

Self-Validation Point: Check TLC (10% EtOAc/Hexane). The starting bromide spot should

disappear.

Step 2: Hydrolysis to Free Acid
Solvent Switch: Dissolve the crude ester from Step 1 in MeOH:H₂O (3:1 ratio).

Saponification: Add KOH (3.0 eq) pellets. Reflux at 70°C for 4 hours.

Workup (Critical for Purity):

Evaporate MeOH.

Wash the aqueous layer with Diethyl Ether (removes unreacted organic impurities).

Discard organic layer.

Acidify the aqueous layer to pH 2 using 1N HCl. The product will precipitate as a white

solid or oil.

Extract with DCM, dry over MgSO₄, and concentrate.

Part 4: Analytical Specifications & QC
To ensure the integrity of the scaffold before using it in downstream coupling, verify against

these parameters.

Physicochemical Properties
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Property Value Notes

Molecular Formula

Molecular Weight 212.67 g/mol

Appearance White to Off-white Solid
May appear as viscous oil if

solvent traces remain.

Solubility DMSO, DCM, Methanol Poor water solubility.

pKa (Calc) ~4.8
Typical for sterically hindered

carboxylic acids.

NMR Diagnostic Criteria (Self-Validation)
When analyzing the

NMR (CDCl

), look for these specific signals to confirm the gem-dimethyl structure:

1.20 - 1.25 ppm (6H, s): A strong singlet representing the two equivalent methyl groups. If
this is a doublet or multiplet, the alkylation failed.

2.85 ppm (2H, s): The benzylic methylene group (

). This must be a singlet.

7.0 - 7.3 ppm (4H, m): Aromatic protons showing the 3-chloro substitution pattern.

Part 5: Application in Drug Discovery
Peptide Stapling & Mimetics
This acid is an excellent "cap" for N-termini of peptides to increase proteolytic stability.

Protocol: Use HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

Note: Due to steric hindrance at the
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-carbon, standard EDC/NHS coupling may be sluggish. HATU or acid chloride activation is
recommended.

Fragment-Based Drug Design (FBDD)
The 3-chlorophenyl ring provides a "lipophilic anchor" that fits into hydrophobic pockets (e.g.,

S1 pockets of proteases), while the acid group can coordinate with active site metals (Zn²⁺ in

metalloproteases) or form salt bridges with Arginine/Lysine residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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acid-cas-1225505-29-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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